molecular formula C10H13N B1602173 N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 24445-44-1

N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1602173
CAS No.: 24445-44-1
M. Wt: 147.22 g/mol
InChI Key: SXWZQUCTTOBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) is a synthetic compound belonging to the aminoindane class, which functions as a conformationally rigid analog of amphetamine . Its primary research value lies in the field of neuroscience, particularly in studying the monoamine neurotransmitter systems. Available evidence suggests that its mechanism of action involves the release of the monoamine neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA) . This activity leads to an accumulation of these neurotransmitters in the brain, producing stimulant effects in preclinical models that are considered less intense than those of MDMA . Research into its metabolic fate, using in vitro models like pooled human liver microsomes (pHLMs), has shown that it primarily forms a hydroxylamine metabolite . Scientists utilize this compound as a tool to investigate the pharmacological profiles of novel psychoactive substances (NPS) and their effects on the central nervous system . The product is supplied with the explicit understanding that it is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZQUCTTOBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010100
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-44-1
Record name NM-2-AI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLINDAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Strategies for N Methyl 2,3 Dihydro 1h Inden 2 Amine and Its Analogs

Primary Synthetic Pathways to the N-methyl-2,3-dihydro-1H-inden-2-amine Core

The construction of the fundamental this compound skeleton relies on established and versatile chemical transformations. The principal approach involves the initial synthesis of the indane ring system, followed by the introduction of the amine functionality, which is then methylated.

Indane Ring System Construction Methodologies

The indane framework, a fused bicyclic system consisting of a benzene (B151609) ring and a cyclopentane (B165970) ring, can be assembled through various intramolecular cyclization reactions. These methods typically start from appropriately substituted aromatic precursors.

One prevalent strategy is the intramolecular Friedel-Crafts reaction . nih.gov This involves the acylation of an aromatic ring with a tethered carboxylic acid or acyl chloride, such as 3-phenylpropanoic acid, in the presence of a strong acid promoter to form indan-1-one. This ketone can then be further manipulated to introduce the desired functionalities. Another powerful technique is the palladium-catalyzed intramolecular C-H alkylation or Heck cyclization, which can form the five-membered ring from suitable haloaniline precursors. organic-chemistry.orgrsc.org Furthermore, transition-metal-catalyzed cycloaddition reactions, such as the rhodium-catalyzed [2+2+2] cycloaddition of diynes with vinylene carbonate, provide access to the indane skeleton. organic-chemistry.org

A key intermediate for the synthesis of 2-aminoindane derivatives is 2-indanone (B58226) . It can be prepared through several routes, including the oxidation of indene (B144670). A common laboratory-scale preparation involves the treatment of indene with formic acid and hydrogen peroxide to yield the monoformate of 1,2-indanediol, which is subsequently hydrolyzed and dehydrated with sulfuric acid to give 2-indanone. orgsyn.org

Method Starting Material Key Reagents/Catalyst Product Reference
Intramolecular Friedel-Crafts Acylation3-Arylpropanoic AcidPolyphosphoric Acid (PPA) or AlCl₃Substituted Indan-1-one nih.gov
Palladium-Catalyzed Intramolecular Heck CyclizationN-allyl-2-haloanilinePd(OAc)₂ / Ligand3-Methyl Indole (related structure) rsc.org
Oxidation of IndeneIndeneHCOOH, H₂O₂ then H₂SO₄2-Indanone orgsyn.org
Diastereodivergent [3+2] AnnulationAromatic Aldimine, AlkeneRare-Earth Metal ComplexSubstituted 1-Aminoindane organic-chemistry.org

Stereoselective Amine Introduction Techniques

Introducing the amine group at the C-2 position with control over stereochemistry is a significant challenge, particularly for the synthesis of chiral analogs. One approach begins with indene, which can undergo epoxidation followed by nucleophilic ring-opening of the resulting indene oxide with an azide (B81097) source (e.g., sodium azide). nih.gov The resulting azido (B1232118) alcohol can be resolved, for instance, using enzymatic methods, and the separated enantiomers can be hydrogenated to yield enantiopure aminoindanol (B8576300) isomers. Subsequent chemical steps would be required to remove the hydroxyl group and achieve the target 2-aminoindane structure.

Another method involves the stereoselective addition of functionalized organometallic reagents to chiral N-sulfinyl imines. nih.govnih.gov For example, the addition of specific organolithium compounds to N-tert-butanesulfinyl aldimines can produce chiral amines with high diastereoselectivity. nih.gov While not directly applied to 2-aminoindane in the cited literature, this principle represents a modern strategy for asymmetric amine synthesis.

Strategy Precursor Key Steps & Reagents Intermediate/Product Key Feature Reference
Epoxide Ring-OpeningIndene1. m-CPBA 2. NaN₃ 3. Enzymatic Resolution 4. Hydrogenation (Pd/C)Enantiopure 1-Aminoindan-2-olResolution of racemic mixture nih.gov
Addition to N-sulfinyl iminesN-tert-Butanesulfinyl aldimineFunctionalized Organolithium ReagentChiral SulfinamideHigh diastereoselectivity nih.gov
Photoredox CatalysisChiral N-sulfinyl imine, Carboxylic AcidAcridinium photocatalyst, Visible lightα-Amino acid derivativesUses carboxylic acids as radical precursors nih.gov

Reductive Amination Approaches

Reductive amination is arguably the most direct and widely used method for preparing this compound from 2-indanone. wikipedia.orgmdma.ch This reaction can be performed in a single step ("one-pot") by reacting the ketone with methylamine (B109427) in the presence of a selective reducing agent. sigmaaldrich.com

The process begins with the condensation of 2-indanone and methylamine to form an intermediate imine (or enamine), which exists in equilibrium with the starting materials. A reducing agent is then used to reduce the C=N double bond to a C-N single bond, yielding the final secondary amine. wikipedia.org

Several reducing agents are suitable for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice because it is mild enough to selectively reduce the protonated imine in the presence of the starting ketone, which minimizes the reduction of the ketone to 2-indanol. masterorganicchemistry.com Other popular reagents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) , which is less toxic and also highly effective. sigmaaldrich.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) can also be employed. mdma.ch

A direct synthesis of this compound can be achieved by reacting 2-indanone with an aqueous solution of methylamine and a reducing agent such as NaBH₃CN in a suitable solvent like methanol.

| Ketone Precursor | Amine Source | Reducing Agent | Conditions | Product | Reference | | --- | --- | --- | --- | --- | | 2-Indanone | Methylamine | Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic (pH ~5-6), Methanol | this compound | sigmaaldrich.commasterorganicchemistry.com | | 2-Indanone | Methylamine | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Acetic Acid | this compound | sigmaaldrich.com | | 2-Indanone | Ammonia | H₂ / Pd/C | Elevated pressure and temperature | 2,3-dihydro-1H-inden-2-amine | mdma.ch | | Aldehydes/Ketones | Primary/Secondary Amines | α-picoline-borane | Methanol, Water, or neat | Secondary/Tertiary Amines | organic-chemistry.org |

Functionalization and Derivatization Approaches for this compound Derivatives

Once the core structure is obtained, it can be further modified at the nitrogen atom or on the aromatic ring to produce a wide range of analogs.

N-Substitution Strategies

The primary amine, 2,3-dihydro-1H-inden-2-amine, is a common precursor for N-substituted derivatives. N-methylation to produce the target compound can be achieved via reductive amination using formaldehyde (B43269) as the carbonyl partner. The reaction proceeds similarly to the synthesis from 2-indanone, where the primary amine reacts with formaldehyde to form an imine, which is then reduced in situ. sigmaaldrich.com

Direct alkylation of 2,3-dihydro-1H-inden-2-amine with an alkyl halide (e.g., methyl iodide) is generally less preferred as it can be difficult to control and often leads to over-alkylation, producing a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Modifications on the Dihydroindene Nucleus

The aromatic ring of the indane system is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. A common strategy involves Friedel-Crafts acylation . nih.gov To perform this reaction, the amine functionality of 2-aminoindane must first be protected to prevent it from reacting with the Lewis acid catalyst. Common protecting groups include acetyl or trifluoroacetyl groups. mdpi.comacs.org The N-protected aminoindane can then be reacted with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃) to introduce an acyl group onto the aromatic ring, typically at the 5-position due to the directing effects of the alkyl portion of the fused ring. The protecting group can then be removed to yield the functionalized aminoindane derivative.

| Reaction Type | Substrate | Reagents | Product | Key Feature | Reference | | --- | --- | --- | --- | --- | | N-Methylation | 2,3-dihydro-1H-inden-2-amine | Formaldehyde, NaBH₃CN | this compound | Controlled mono-methylation | sigmaaldrich.com | | Friedel-Crafts Acylation | N-Trifluoroacetyl-2-aminoindane | Acetyl Chloride, AlCl₃ | 5-Acetyl-N-trifluoroacetyl-2-aminoindane | Introduction of a ketone on the aromatic ring | mdpi.comacs.org |

Chiral Synthesis and Resolution Techniques

The biological activity of chiral amines is often enantiomer-dependent, making the preparation of single enantiomers essential for pharmacological studies. The synthesis of enantiomerically pure this compound can be achieved through either the resolution of a racemic mixture or by direct asymmetric synthesis.

Asymmetric Synthesis Direct asymmetric synthesis aims to create the desired enantiomer selectively from a prochiral precursor, offering a more atom-economical approach than resolution.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamines or imines is one of the most direct methods for producing chiral amines. nih.gov For this compound, this would typically involve the asymmetric reduction of an N-methyl-2-indenyl-enamine or the corresponding iminium salt. While highly effective for many substrates, the asymmetric hydrogenation of N-alkyl ketimines can be challenging. The resulting N-alkyl amines are often basic and can act as catalyst poisons, leading to deactivation. nih.gov Nevertheless, significant progress has been made with the development of specialized chiral catalysts, often based on iridium or rhodium complexes with chiral phosphorus ligands, which can provide high enantioselectivities under optimized conditions. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric amine synthesis. yale.edu The Ellman method, utilizing tert-butanesulfinamide, is a prominent example. yale.edu In this approach, the precursor ketone (2-indanone) is condensed with a chiral tert-butanesulfinamide (either the (R)- or (S)-enantiomer) to form a chiral N-sulfinylimine. The subsequent diastereoselective reduction of the carbon-nitrogen double bond, followed by acidic removal of the sulfinyl group, yields the desired chiral primary amine. N-methylation can then be performed to obtain the final product. The sulfinyl group directs the stereochemical outcome of the reduction and is easily cleaved, making this a versatile and widely adopted method in both academic and industrial settings. yale.edu

Asymmetric Organocatalysis: In recent years, organocatalysis has emerged as a key pillar in asymmetric synthesis. mdpi.com Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric reduction of imines or the asymmetric protonation of enamine derivatives to produce chiral amines with high enantiomeric excess. mdpi.com Another approach involves bifunctional organocatalysts that activate both the nucleophile and the electrophile through non-covalent interactions, such as hydrogen bonding, to control the stereoselectivity of the reaction. mdpi.com

Table 1: Comparison of Chiral Synthesis and Resolution Techniques

Technique Key Reagent/Catalyst General Principle Typical Outcome
Diastereomeric Salt Resolution Chiral resolving agent (e.g., Tartaric acid derivatives) Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. mdpi.com Enantiomerically enriched amine; max 50% yield without a racemization step. rsc.org
Asymmetric Hydrogenation Chiral transition metal catalyst (e.g., Ir-PHOX, Ru-MsDPEN complexes) nih.gov Direct, enantioselective reduction of a prochiral imine or enamine precursor. nih.gov High enantiomeric excess (ee) is achievable, but can be substrate-dependent. nih.gov
Chiral Auxiliary Method Chiral auxiliary (e.g., tert-Butanesulfinamide) yale.edu Covalent attachment of a chiral group to guide a diastereoselective transformation, followed by its removal. yale.edu High diastereoselectivity and predictable stereochemical outcome. yale.edu

| Asymmetric Organocatalysis | Chiral organocatalyst (e.g., Chiral phosphoric acid) mdpi.com | Activation of substrates through non-covalent interactions with a small, metal-free chiral molecule. mdpi.com | High enantioselectivity with metal-free conditions. mdpi.com |

Emerging Synthetic Methodologies for Indenamine Scaffolds

The development of novel synthetic methods provides access to complex molecular architectures and facilitates the exploration of chemical space. For indenamine scaffolds, several emerging strategies offer improvements in efficiency, selectivity, and functional group tolerance over classical methods.

Transition Metal-Catalyzed Cyclizations: Modern catalytic methods enable the construction of heterocyclic ring systems with high precision. Aza-Heck cyclizations, for instance, are an emerging method for building chiral nitrogen-containing heterocycles. researchgate.net These reactions involve aza-Pd(II) intermediates that engage with pendant alkenes in a Heck-like manner to form the ring system. Vicinal carboamination of alkynes, which involves the simultaneous formation of a C-N and a C-C bond across a triple bond, is another powerful strategy for rapidly assembling complex amine derivatives from simple starting materials. researchgate.net

C(sp³)–H Functionalization: The direct functionalization of otherwise unreactive C(sp³)–H bonds is a transformative strategy in modern organic synthesis. rsc.org This approach allows for the late-stage modification of molecular scaffolds, enabling the "growth" of functionalized groups from a carbon-centered vector. rsc.org For the indenamine framework, this could involve the selective introduction of substituents on the indane ring, providing a streamlined route to novel analogs without the need for de novo synthesis. Such methods are highly valued for their potential to accelerate the drug discovery process. rsc.org

Advanced Catalytic Systems: The renaissance in transition metal catalysis continues to yield new tools for amine synthesis. researchgate.net The development of catalysts for challenging transformations, such as the hydroamination of alkenes, provides direct pathways to amine scaffolds. Furthermore, the design of novel ligand architectures for metals like copper, palladium, and iridium is expanding the scope of known reactions, allowing for the synthesis of previously inaccessible structures with high levels of regio- and stereocontrol. researchgate.net For example, copper-catalyzed asymmetric aminoboration of alkenes has been shown to be effective for synthesizing chiral N-heterocycles. researchgate.net

Table 2: Overview of Emerging Synthetic Methodologies

Methodology Catalyst/Reagent Type Bond Formation Potential Advantage
Aza-Heck Cyclization Palladium catalysts researchgate.net Intramolecular C-N bond formation Construction of N-heterocycles from acyclic precursors. researchgate.net
Carboamination of Alkynes Transition-metal or metal-free catalysts researchgate.net Concomitant C-N and C-C bond formation Rapid increase in molecular complexity from simple synthons. researchgate.net
C(sp³)–H Functionalization Transition-metal catalysts (e.g., Rh, Pd) C-C or C-Heteroatom bond formation at an unactivated carbon Late-stage diversification of complex molecules; high atom economy. rsc.org

| Asymmetric Aminoboration | Copper catalysts with chiral ligands researchgate.net | C-N and C-B bond formation across a double bond | Access to chiral boronic ester-functionalized amines for further elaboration. researchgate.net |

Metabolic Pathways and Pharmacokinetics of N Methyl 2,3 Dihydro 1h Inden 2 Amine

In Vitro Biotransformation Studies (e.g., Human Liver Microsomes, S9 Fraction)

In vitro experiments using human-derived liver fractions are a cornerstone for predicting metabolic pathways in humans. Studies involving pooled human liver microsomes (pHLM) and the S9 fraction have provided significant insights into the initial stages of N-methyl-2,3-dihydro-1H-inden-2-amine metabolism. nih.gov

Incubations with pHLM, which contain Phase I enzymes, showed that this compound is actively metabolized. nih.gov In contrast, its close analog, 2-aminoindane (2-AI), was found to be unmetabolized in the same system. nih.gov When the S9 fraction, containing both Phase I and Phase II enzymes, was used, this compound was converted into a hydroxylamine (B1172632). nih.gov

Phase I metabolism of this compound primarily involves oxidation reactions. In incubations with pooled human liver microsomes, two main types of Phase I metabolites were identified. nih.gov These include a hydroxylamine, resulting from N-oxidation, and diastereomers of a metabolite formed through hydroxylation at the beta position of the indane structure. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. In vitro incubations with the pS9 fraction did not lead to the formation of conjugates for this compound, with only a hydroxylamine being detected. nih.gov However, in vivo studies in rats revealed that the hydroxylated metabolites, with the exception of the hydroxylamine, were excreted in urine as sulfate (B86663) conjugates. nih.gov Additionally, studies in mice identified conjugated forms of one hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine metabolite and one hydroxy-2-aminoindane metabolite. nih.gov

In Vivo Metabolic Profiling and Excretion Patterns (e.g., Rodent Models)

Animal models, particularly rodents, have been instrumental in mapping the in vivo metabolic profile of this compound. Following oral administration to rats, analysis of urine showed the presence of the parent compound and its hydroxylated metabolites. nih.gov Notably, all hydroxylated metabolites, except for the hydroxylamine, were found as sulfate conjugates in rat urine. nih.gov

A separate study using a mouse model identified seven principal metabolites in urine. nih.gov These were identified as 2-aminoindane (2AI), two isomers of hydroxy-2AI, and four isomers of hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine. nih.gov The parent compound and its primary active metabolite, 2-aminoindane, were also detected in the blood and hair of the mice. nih.govresearchgate.net

Interactive Table: Summary of Identified Metabolites of this compound

Metabolite ClassSpecific MetaboliteBiological Matrix (Study Model)Citation
Phase I HydroxylaminepHLM, pS9 (Human) nih.gov
Beta-hydroxy-NM-2-AI (diastereomers)pHLM (Human) nih.gov
2-aminoindane (2AI)Urine, Blood, Hair (Mouse) nih.gov
Hydroxy-2AI (2 isomers)Urine (Mouse) nih.gov
Hydroxy-NM-2-AI (4 isomers)Urine (Mouse) nih.gov
Phase II Sulfated hydroxy-NM-2-AIUrine (Rat) nih.gov
Conjugated hydroxy-NM-2-AIUrine (Mouse) nih.gov
Conjugated hydroxy-2AIUrine (Mouse) nih.gov

Enzyme Systems Governing this compound Metabolism (e.g., N-acetyl transferase isoforms)

While the specific cytochrome P450 (CYP) isoforms responsible for the hydroxylation of this compound have not been fully characterized, research into its structural analog, 2-aminoindane, provides relevant information. An activity screening using human recombinant N-acetyl transferase (NAT) isoforms revealed that 2-aminoindane undergoes acetylation exclusively by NAT2. nih.gov This is significant as NAT2 expression is known to be polymorphic in humans, which can lead to inter-individual differences in metabolism. nih.gov

Methodologies for Metabolite Identification in Biological Samples

The identification and characterization of this compound metabolites have been achieved through advanced analytical techniques. The primary method employed in these studies is liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS). nih.govnih.gov This powerful technique allows for the separation of metabolites in a complex biological matrix, such as urine or blood, followed by their precise mass determination. nih.gov

Specifically, instruments like the benchtop Orbitrap Exactive mass detector have been used. nih.gov Metabolites are identified based on their accurate masses and their characteristic fragmentation patterns (MS/MS spectra), which provide structural information for definitive identification. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Correlating N-Substitution Patterns with Pharmacological Efficacy and Selectivity

The substitution pattern on the amino group of the 2-aminoindane scaffold is a critical factor in modulating pharmacological activity and selectivity, particularly concerning the monoamine transporters for norepinephrine (B1679862) (NET), dopamine (B1211576) (DAT), and serotonin (B10506) (SERT). nih.gov

The parent compound, 2-aminoindane (2-AI), acts as a selective substrate for NET and DAT. wikipedia.orgnih.gov The introduction of a methyl group to the nitrogen, forming N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI), significantly alters this profile. NM-2-AI acts as a highly selective norepinephrine reuptake inhibitor and releasing agent. wikipedia.org In vitro studies show that it does not trigger the release of serotonin or dopamine, even at high concentrations. wikipedia.org This demonstrates that N-methylation shifts the compound's selectivity away from dopamine targets and strongly towards norepinephrine pathways.

Beyond simple methylation, other N-alkylation patterns also influence activity. Early research into N-substituted derivatives of 2-AI evaluated their potential as bronchodilators. frontiersin.orgnih.gov More complex substitutions, such as the di-n-propyl groups found in some analogues, have been explored for their potential dopaminergic activities. nih.gov The choice of the N-substituent is therefore a primary tool for tuning the selectivity of these compounds for specific monoamine transporters.

Table 1: Influence of N-Substitution on Monoamine Transporter Activity
CompoundN-SubstitutionPrimary Transporter ActivityReceptor Binding Affinities (Ki or IC50)
2-Aminoindane (2-AI)-H (Primary amine)Selective for NET and DAT wikipedia.orgnih.govData not uniformly available in search results. Acts as a substrate-type releaser. nih.gov
This compound (NM-2-AI)-CH3 (Methyl)Highly selective for NET (releasing agent and reuptake inhibitor) wikipedia.org
  • NET reuptake inhibition (IC50): 2.4 μM
  • TAAR1 agonism (EC50): 3.3 μM
  • α2A adrenergic agonism (Ki): 0.49 μM
  • 5-HT1A binding (Ki): 3.6 μM
  • 5-HT2A binding (Ki): 5.4 μM wikipedia.org
  • Influence of Indane Ring Modifications on Biological Target Engagement

    Modifications to the fused indane ring system offer another layer of control over the pharmacological profile of 2-aminoindane derivatives. unodc.org These changes, typically involving substitutions on the aromatic portion of the ring, can dramatically shift the compound's selectivity between the different monoamine transporters. nih.gov

    While the parent compound 2-AI and its N-methylated form are primarily active at NET and DAT, substitutions on the aromatic ring tend to increase potency and selectivity for the serotonin transporter (SERT). nih.gov For instance, the addition of a methylenedioxy bridge across the 5 and 6 positions to create 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) results in a moderately selective SERT and NET releaser, with significantly weaker effects on DAT. nih.gov Similarly, placing a methoxy (B1213986) group at the 5-position, as in 5-methoxy-2-aminoindane (MEAI), confers selectivity for SERT. nih.gov Combining a 5-methoxy and a 6-methyl substituent (MMAI) yields a highly selective SERT releaser. nih.gov

    Conversely, introducing hydroxyl groups can produce dopaminergic activity. nih.gov Specifically, 4-hydroxy substitution on certain di-alkyl 2-aminoindan (B1194107) derivatives was found to confer dopaminergic effects. nih.gov The indane ring, therefore, is not merely a rigid scaffold but an active participant in biological target engagement, where the position and nature of substituents dictate the resulting pharmacology. researchgate.neteburon-organics.com

    Table 2: Effect of Indane Ring Substitutions on Monoamine Transporter Selectivity
    CompoundRing SubstitutionTransporter Selectivity Profile
    2-Aminoindane (2-AI)UnsubstitutedSelective substrate for NET and DAT. nih.gov
    5,6-Methylenedioxy-2-aminoindane (MDAI)5,6-methylenedioxyModerately selective for SERT and NET, with 10-fold weaker effects on DAT. nih.gov
    5-Methoxy-2-aminoindane (MEAI)5-methoxySelective for SERT, with 6-fold lower potency at NET and 20-fold lower potency at DAT. nih.gov
    5-Methoxy-6-methyl-2-aminoindane (MMAI)5-methoxy, 6-methylHighly selective for SERT, with ~100-fold lower potency at NET and DAT. nih.gov
    4-Hydroxy-2-di-n-propylaminoindan4-hydroxyExhibits dopaminergic activity, suggesting interaction with dopamine receptors/transporters. nih.gov

    Stereochemical Determinants of Activity in Aminoindanes

    Chirality, the property of "handedness" in molecules, is a fundamental aspect of pharmacology, as biological targets like receptors and enzymes are themselves chiral. mdpi.comnih.gov Consequently, the different enantiomers (non-superimposable mirror-image isomers) of a chiral drug can exhibit distinct pharmacological and toxicological profiles. youtube.com The more active enantiomer is termed the eutomer, while the less active one is the distomer. mdpi.com

    In the aminoindane class, the carbon atom to which the amino group is attached is a stereocenter, meaning these compounds exist as a pair of enantiomers (R and S isomers). Research has shown that this stereochemistry can be a critical determinant of biological activity. For example, in the case of 4-hydroxy-2-di-n-propylaminoindan, the R-isomer was found to be more potent than the S-isomer in producing dopaminergic effects. nih.gov This stereoselectivity highlights that the precise three-dimensional arrangement of atoms is crucial for optimal interaction with the biological target. The synthesis of specific, enantiomerically pure aminoindanes, such as (R)- and (S)-2-N-carbomethoxy-5-aminoindane, has been a focus of research to isolate the desired pharmacological effects and better understand these structure-activity relationships. researchgate.net

    Design Principles for Optimizing Biological Activity and Pharmacological Profiles

    Based on SAR and SPR investigations, several key design principles have emerged for optimizing the biological activity of molecules based on the this compound scaffold and its analogues.

    Scaffold Rigidity : The constrained indane ring system serves as a rigid analogue of more flexible phenethylamines, providing a robust starting point for rational drug design. wikipedia.orgfrontiersin.org This rigidity can lead to higher binding affinity and selectivity compared to flexible counterparts.

    N-Substitution for Transporter Tuning : The substituent on the amino nitrogen is a primary control point for modulating selectivity among monoamine transporters. N-methylation, as seen in NM-2-AI, directs activity towards the norepinephrine transporter. wikipedia.org Unsubstituted (primary) amines or different alkyl groups can be used to target other transporters or achieve a desired balance of activities. nih.govnih.gov

    Aromatic Ring Substitution for Selectivity Switching : The aromatic portion of the indane ring is a key area for modification to shift selectivity. Introducing electron-donating groups or bridging moieties, such as methoxy or methylenedioxy groups, generally enhances potency and selectivity for the serotonin transporter. nih.govunodc.org In contrast, specific hydroxylation patterns on the ring can introduce dopaminergic activity. nih.gov

    Stereochemical Control : The stereochemistry at the 2-position of the indane ring is crucial. Biological activity is often stereoselective, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). nih.govmdpi.com The development of enantioselective syntheses is therefore essential for producing compounds with optimized pharmacological profiles and minimizing potential off-target effects from the less active isomer. researchgate.net

    By systematically applying these principles—manipulating the N-substituent, modifying the aromatic ring, and controlling stereochemistry—it is possible to design aminoindane derivatives with tailored pharmacological profiles for specific biological targets.

    Advanced Analytical and Spectroscopic Methodologies in N Methyl 2,3 Dihydro 1h Inden 2 Amine Research

    High-Resolution Mass Spectrometry for Metabolomics and Compound Characterization

    High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the detection and identification of N-methyl-2,3-dihydro-1H-inden-2-amine and its metabolites in complex biological matrices.

    Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS)

    Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a cornerstone for studying the metabolism of this compound. This technique allows for the separation of the parent compound and its metabolites from biological samples, followed by their accurate mass measurement and fragmentation analysis, which aids in structural elucidation.

    In studies of this compound (also known as NM2AI), LC-HRMS has been instrumental in identifying its metabolic products in various biological samples. For instance, research involving the administration of NM2AI to mice and subsequent analysis of urine, blood, and hair samples by LC-HRMS with a benchtop Orbitrap Exactive mass detector has successfully identified several key metabolites. nih.gov The high-resolution capabilities of the Orbitrap analyzer allow for the determination of elemental compositions of the parent drug and its metabolites with a high degree of confidence.

    A study on the in silico and in vivo metabolism of NM2AI revealed the formation of seven primary metabolites in urine. nih.gov These were identified through their precise masses and characteristic fragmentation patterns as 2-aminoindane (2AI), two isomers of hydroxy-2AI, and four isomers of hydroxy-NM2AI. nih.gov Furthermore, it was observed that one of the hydroxy-NM2AI isomers and one of the hydroxy-2AI isomers underwent conjugation. nih.gov The parent compound, NM2AI, and its primary demethylated metabolite, 2AI, were also detected in blood and hair samples. nih.gov

    The fragmentation patterns obtained from HRMS/MS are crucial for distinguishing between isomeric metabolites. The combination of in silico prediction tools, such as MetaSite™, with experimental LC-HRMS data provides a powerful strategy for proactively identifying potential metabolites of novel psychoactive substances like this compound. nih.govresearchgate.net This approach is vital for developing robust screening methods to detect the use of this compound. nih.govresearchgate.net

    Table 1: Identified Metabolites of this compound via LC-HRMS

    Metabolite Chemical Name Biological Matrix
    2AI 2-aminoindane Urine, Blood, Hair
    hydroxy-2AI hydroxy-2-aminoindane Urine
    hydroxy-NM2AI hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine Urine
    Conjugated hydroxy-2AI - Urine
    Conjugated hydroxy-NM2AI - Urine

    Gas Chromatography-Mass Spectrometry (GC-MS) Applications

    Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds, including aminoindanes. nih.gov However, the direct analysis of some aminoindanes can be challenging due to similar mass spectral data and co-elution of isomers on common GC stationary phases. researchgate.net

    To enhance the chromatographic separation and improve the selectivity of the analysis, derivatization is often employed. nih.gov A study investigating the GC-MS analysis of eight aminoindanes, including this compound, evaluated three different derivatizing reagents: N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF). nih.gov All three reagents successfully derivatized the aminoindanes, leading to reduced peak tailing and increased signal abundance. nih.gov

    The derivatization process introduces a chemical tag to the molecule, altering its chromatographic behavior and mass spectral fragmentation pattern. This often results in the formation of unique fragment ions that can aid in the differentiation of structurally similar compounds. nih.gov For instance, while some underivatized aminoindane isomers are difficult to distinguish by their mass spectra alone, their derivatives may produce more characteristic ions. nih.gov The study demonstrated that these derivatization techniques provide forensic and analytical laboratories with flexible and reliable methods for the accurate identification of aminoindanes. nih.gov

    Table 2: Derivatization Reagents for GC-MS Analysis of Aminoindanes

    Derivatizing Reagent Abbreviation
    N-methyl-bis(trifluoroacetamide) MBTFA
    heptafluorobutyric anhydride HFBA
    ethyl chloroformate ECF

    Imaging Mass Spectrometry (IMS) for Spatial Localization of Metabolites

    Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a biological tissue sample. While specific IMS studies on this compound are not widely documented, the application of techniques like Nanostructure-Initiator Mass Spectrometry (NIMS) demonstrates the potential for mapping the localization of this compound and its metabolites in tissues. scripps.edu

    NIMS is a matrix-free desorption/ionization method well-suited for untargeted metabolomics and can be used for tissue imaging. scripps.eduipb.pt It has been shown to resolve anatomical features in tissue sections by detecting changes in the ion profiles of low-mass molecules. scripps.edu This capability would be invaluable for understanding the distribution of this compound and its metabolites in target organs, providing insights into its mechanism of action and potential sites of toxicity. The ability of IMS to detect xenobiotics and their metabolites directly from tissue slices offers a significant advantage over traditional methods that rely on tissue homogenization, which results in the loss of spatial information. scripps.edu

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules, including this compound. wpmucdn.com

    Enantiodiscrimination by Chiral Solvating Agents (CSAs) in NMR

    Since this compound is a chiral molecule, distinguishing between its enantiomers is crucial. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), provides a powerful method for enantiodiscrimination. rsc.org CSAs are chiral molecules that can form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different NMR spectral properties, leading to separate signals for each enantiomer in the NMR spectrum. bbhegdecollege.com

    This technique allows for the determination of the enantiomeric excess (ee) of a sample without the need for covalent derivatization. bbhegdecollege.com The choice of the appropriate CSA is critical and depends on the functional groups present in the analyte. For an amine like this compound, chiral acids or other agents capable of interacting through hydrogen bonding or other non-covalent interactions would be suitable.

    Advanced NMR Techniques for Conformation and Dynamics

    Advanced NMR techniques provide detailed information about the three-dimensional structure, conformation, and dynamic behavior of molecules in solution. nih.gov For this compound, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons within the molecule. bbhegdecollege.com This information is vital for establishing the relative stereochemistry and preferred conformation of the indane ring system and the N-methyl group.

    Furthermore, NMR relaxation studies can provide insights into the molecular dynamics on a picosecond to nanosecond timescale. nih.gov By measuring relaxation parameters, it is possible to understand the flexibility of different parts of the molecule, which can be related to its interaction with biological targets. nih.gov Two-dimensional NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for assigning all the proton and carbon signals in the NMR spectra, which is a prerequisite for a complete structural and conformational analysis. wpmucdn.com

    Chromatographic Purity and Separation Techniques (e.g., HPLC, GC)

    The assessment of purity and the separation of this compound (NM-2-AI) from related substances and potential impurities are critical aspects of its chemical research and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes. These methods offer high resolution and sensitivity, allowing for the accurate quantification of the main compound and the detection of trace-level impurities.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a versatile and widely used technique for the analysis of psychoactive compounds, including aromatic amines like NM-2-AI. Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity and assay determination. While specific, validated purity methods for this compound are not extensively published in peer-reviewed literature, general methods for aromatic amines and psychoactive substances provide a framework for its analysis.

    A typical RP-HPLC method for the purity analysis of a secondary amine like NM-2-AI would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically in the range of 200-300 nm, where the benzene (B151609) ring of the indane structure exhibits strong absorbance. For higher sensitivity and specificity, especially in complex matrices or for identifying unknown impurities, HPLC coupled with Mass Spectrometry (LC-MS) is the method of choice. lcms.czresearchgate.netjfda-online.com

    A study on the metabolism of NM-2-AI utilized liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with a benchtop Orbitrap Exactive mass detector, demonstrating the suitability of LC-based methods for separating NM-2-AI from its metabolites. lcms.czresearchgate.net This high-resolution mass spectrometry approach allows for the identification of compounds based on their accurate mass and fragmentation patterns. lcms.cz

    Below is an interactive data table representing a typical set of HPLC conditions that could be adapted for the purity analysis of this compound, based on methods for related aromatic amines.

    Interactive HPLC Method Parameters Table

    Select a parameter to see typical values used for the analysis of aromatic amines.

    ParameterValue
    Column C18 (e.g., 4.6 x 150 mm, 5 µm)
    Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted
    Mobile Phase B Acetonitrile
    Gradient Start at 10-20% B, increase to 90-95% B over 15-20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 25-40 °C
    Detector DAD/UV at ~220 nm and 265 nm
    Injection Volume 5-10 µL

    Gas Chromatography (GC)

    Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like aminoindanes. It is frequently used in forensic laboratories for the identification of seized substances. helsinki.fi

    A significant challenge in the GC analysis of aminoindanes is the structural similarity among analogues, which can lead to co-elution on standard non-polar and mid-polar GC columns. A 2021 study by Rose et al. investigated the separation of eight aminoindanes, including N-methyl-2-aminoindane (NM-2-AI), on four different capillary columns. helsinki.fithermofisher.com The study found that while most analogues could be separated on common stationary phases like Rxi®-1Sil MS and Rxi®-5Sil MS, complete baseline separation of all eight, including challenging isomers, was only achieved on a more polar Rxi®-624Sil MS column. thermofisher.comnih.gov

    The retention times for underivatized NM-2-AI were determined on these columns, providing valuable data for its identification. helsinki.fi To overcome separation challenges and improve peak shape, derivatization is a common strategy. The same study evaluated N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (HFBA) as derivatizing agents, both of which successfully improved the chromatographic separation and resolution of the aminoindane mixture on the less polar columns. nih.gov A subsequent study in 2023 further explored derivatization using ethyl chloroformate (ECF), which also proved effective. researchgate.net

    The following interactive data table summarizes the GC conditions and retention time for underivatized this compound from the research by Rose et al. (2021). helsinki.fithermofisher.com

    Interactive GC-MS Parameters and Retention Times for this compound

    Click on a column type to view the corresponding retention time.

    ParameterValue
    Instrument Gas Chromatograph-Mass Spectrometer (GC-MS)
    Injection Split (25:1)
    Temperature Program Initial 80°C (hold 1 min), ramp to 300°C at 20°C/min (hold 5 min)
    Column Types Rxi®-1Sil MS (30m x 0.25mm x 0.25µm)
    Rxi®-5Sil MS (30m x 0.25mm x 0.25µm)
    Rxi®-35Sil MS (30m x 0.25mm x 0.25µm)
    Rxi®-624Sil MS (30m x 0.25mm x 1.4µm)
    Retention Time (min) Rxi®-1Sil MS: 5.760
    Rxi®-5Sil MS: 5.869
    Rxi®-35Sil MS: 6.307
    Rxi®-624Sil MS: 6.772

    Computational Chemistry and in Silico Modeling Approaches

    Prediction of Metabolic Transformations (e.g., MetaSite software)

    The prediction of how a compound will be metabolized in the body is a critical step in drug development and toxicology. In silico tools like MetaSite™ are designed to forecast the metabolic fate of molecules by identifying the most probable sites of metabolism.

    Research on NM-2-AI has utilized MetaSite™ to perform in silico predictions of its metabolic pathways. researchgate.netacs.orgd-nb.info This software identifies "hot spots" on the molecule that are susceptible to enzymatic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. riken.jp A study combined these in silico predictions with in vivo experiments in mice to create a comprehensive metabolic profile. d-nb.info The software predictions were largely in agreement with the experimental results, confirming the utility of this computational approach. d-nb.info

    The primary metabolic transformations identified for NM-2-AI include N-demethylation, hydroxylation of the indane ring system, and subsequent conjugation. d-nb.info The N-demethylation leads to the formation of its primary active metabolite, 2-aminoindane (2-AI). researchgate.netnih.gov Further hydroxylation occurs at various positions on the aromatic and aliphatic parts of the molecule. d-nb.info In vitro studies using pooled human liver microsomes (pHLM) and S9 fractions have also corroborated these findings, identifying the formation of a hydroxylamine (B1172632) and hydroxylated diastereomers. nih.gov

    The main metabolites identified through both predictive software and experimental verification are detailed below.

    Metabolite NameTransformation TypeConfirmation Method
    2-aminoindane (2-AI)N-DemethylationIn silico, In vivo (mice), LC-HRMS d-nb.infonih.gov
    hydroxy-NM2AIHydroxylationIn silico, In vivo (mice), LC-HRMS d-nb.info
    hydroxy-2AIHydroxylationIn silico, In vivo (mice), LC-HRMS d-nb.info
    Conjugated hydroxy-NM2AIHydroxylation & ConjugationIn vivo (mice), LC-HRMS d-nb.info
    Conjugated hydroxy-2AIHydroxylation & ConjugationIn vivo (mice), LC-HRMS d-nb.info
    NM-2-AI hydroxylamineN-OxidationIn vitro (pHLM, pS9) nih.gov

    Molecular Docking and Dynamics Simulations for Target Interaction Analysis

    Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand (like NM-2-AI) and a biological target, typically a protein receptor. acs.org Docking predicts the preferred binding orientation and affinity of a ligand to a receptor, while MD simulations provide insight into the dynamic behavior of the ligand-receptor complex over time.

    Specific molecular docking calculations have been performed for N-methyl-2-aminoindane. In one study, it was docked into a homology model of the Dopamine (B1211576) D2 Receptor (D2R). researchgate.net The calculations predicted that the protonated amine of NM-2-AI forms a crucial salt bridge with the aspartic acid residue Asp114, an interaction that is highly conserved and essential for the binding of ligands to biogenic amine receptors. researchgate.net The same study also docked the compound into the Adenosine A2A Receptor (A2AAR) crystal structure, where it occupied a secondary binding pocket. researchgate.net

    While specific MD simulations for NM-2-AI are not extensively reported in the literature, docking studies on related aminoindanes provide valuable insights into their interactions with key targets like monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). acs.orgscience.govrsc.org For instance, docking studies of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) into MATs have been performed to understand its higher potency at NET and SERT compared to DAT. science.gov These studies highlight that while docking can identify key binding interactions, reproducing precise experimental potency trends can be challenging and may require more advanced computational approaches. science.gov Such studies are crucial for understanding the selectivity and pharmacological profile of this class of compounds. acs.orgrsc.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling for Aminoindanes

    Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the design of more effective molecules.

    A robust QSAR model was developed for a series of 1- and 2-aminoindane derivatives as inhibitors of the Na+/H+ Exchanger Type 3 (NHE3). This transporter is a target for treating conditions like obstructive sleep apnea. The study involved a dataset of sixty-seven 1- and 2-aminoindane derivatives and used the OECD-recommended procedures to build and validate the model. The goal was to identify the structural features that correlate with the inhibitory activity, providing a tool for medicinal chemists to optimize these compounds further.

    The resulting QSAR model demonstrated excellent statistical quality, indicating its reliability for predicting the bioactivity of new aminoindane derivatives. Such models are valuable for prioritizing which novel chemical structures should be synthesized and tested, thereby saving significant time and resources.

    QSAR Study FocusCompound ClassNumber of CompoundsKey ObjectiveReference
    Inhibition of Na+/H+ Exchanger Type 3 (NHE3)1- and 2-Aminoindanes67Identify structural features correlated with bioactivity to guide future optimization.
    Selectivity for Monoamine Transporters (MATs)Psychoactive Substances (including aminoindanes)Not specifiedBuild predictive QSAR models for DAT, NET, and SERT affinity. acs.orgrsc.org

    Density Functional Theory (DFT) Calculations for Reaction Mechanism Investigations

    Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and compute properties like energies, geometries, and reaction pathways. It is a powerful tool for elucidating complex reaction mechanisms at the atomic level, which can be difficult to probe experimentally.

    While specific DFT studies focusing on the reaction mechanisms of N-methyl-2,3-dihydro-1H-inden-2-amine itself are limited, research on the broader aminoindane scaffold demonstrates the utility of this approach. For example, DFT calculations have been employed to investigate the mechanism of the rare-earth-catalyzed synthesis of 1-aminoindane frameworks. riken.jp These calculations helped to understand the reaction steps, including olefin insertion, cyclization, and protonation, and identified the key factors controlling the diastereoselectivity of the product. riken.jp The study highlighted the importance of non-covalent interactions in stabilizing transition states, providing insights for rational catalyst design. riken.jp

    In another application, DFT was used to explore the mechanism of a deaminative cross-coupling reaction involving aldehydes and Katritzky pyridinium (B92312) salts, a method that was successfully applied to substrates including 2-aminoindane. The calculations supported a single-electron transfer (SET) mechanism, clarifying the roles of the intermediates and radicals involved. These examples show how DFT can provide detailed mechanistic insights into the synthesis and functionalization of the aminoindane core structure, which is essential for developing new synthetic routes and understanding chemical reactivity.

    Research Applications and Synthetic Utility of N Methyl 2,3 Dihydro 1h Inden 2 Amine

    Role as a Key Intermediate in Complex Organic Synthesis

    The utility of N-methyl-2,3-dihydro-1H-inden-2-amine and related aminoindanes is prominent in their role as key intermediates in the assembly of more complex molecules. In organic synthesis, such intermediates are foundational units that are systematically elaborated to produce target structures with desired functionalities. The N-methylaminoindan structure can serve as a precursor for a variety of compounds, including pharmaceuticals, dyes, and photosensitive materials.

    The synthesis of N-methylated amines is a critical reaction in the creation of high-value fine chemicals. researchgate.net Methodologies are often designed to be efficient and high-yielding, sometimes proceeding through formimidate or formamide (B127407) intermediates which are subsequently reduced. researchgate.netresearchgate.net For instance, a common synthetic route to obtain 2-(N-methyl) aminoindan hydrochloride involves reacting 2-aminoindan (B1194107) with formaldehyde (B43269) to create an intermediate, which is then treated with hydrochloric acid. The development of selective N-methylation techniques is a significant area of research, as N-methylated amines often exhibit higher reactivity that can lead to undesired di-methylation. researchgate.net

    Furthermore, carboxyimidate salts, which are related intermediates, are widely used due to their reactivity towards nucleophiles, enabling the synthesis of various nitrogen-containing heterocycles like pyrazoles and 1,2,4-triazoles. nih.gov The strategic use of such intermediates allows chemists to construct complex molecular architectures that are otherwise difficult to access.

    Building Blocks for Diverse Chemical Libraries

    In modern drug discovery and materials science, the generation of chemical libraries containing a multitude of diverse structures is a cornerstone of the innovation process. This compound and other primary and secondary amines are valuable building blocks for these libraries. nih.govenamine.net The concept involves using a set of core structures, or scaffolds, and systematically combining them with various reagents to produce a large number of related but structurally distinct molecules.

    DNA-encoded library (DEL) technology, for example, leverages combinatorial synthesis where building blocks are coupled in a stepwise fashion, with each addition recorded by a unique DNA barcode. nih.gov Amines are a crucial class of building blocks in DEL synthesis, often reacting with carboxylic acids to form amide bonds, a fundamental reaction in medicinal chemistry. nih.gov The availability of a broad range of amine building blocks is essential for maximizing the chemical space that can be explored in these libraries. nih.gov Companies specializing in chemical supply for research, like Enamine, offer vast collections of building blocks categorized by functional groups, including primary and secondary amines, to facilitate library synthesis. enamine.net The indane moiety of this compound provides a rigid, three-dimensional element that is desirable for creating libraries of compounds with well-defined shapes to interact with biological targets.

    Table 1: Application of Amine Building Blocks in Chemical Library Synthesis

    Library Type Key Reaction Role of Amine Building Block Example Building Block Class
    DNA-Encoded Library (DEL) Amide bond formation Nucleophile in coupling with carboxylic acids Primary and Secondary Amines nih.gov
    General Combinatorial Library Reductive amination Forms secondary amines with aldehydes Primary Amines nih.gov
    Scaffold-Based Library Functionalization of core Provides a point of diversity Bi- and Trifunctional Compounds enamine.net

    Reagents in Medicinal Chemistry Lead Optimization

    Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its pharmacological and pharmacokinetic properties, such as potency, selectivity, and metabolic stability. The amine group is a common feature in many drug candidates, and tuning its basicity (pKₐ) is a key optimization strategy. nih.gov this compound, as a reagent or structural motif, is relevant in this context.

    The basicity of an amine affects its ionization state at physiological pH, which in turn influences its binding to a target protein, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Medicinal chemists employ various strategies to modulate amine pKₐ values, including the introduction of nearby functional groups that exert electronic or stereoelectronic effects. nih.gov The rigid indane scaffold can be used to precisely position such groups relative to the amine, allowing for fine-tuning of its properties.

    Derivatives of the closely related 2,3-dihydro-1H-inden-1-amine have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. researchgate.net In these studies, the indane-amine core is the foundational scaffold upon which different substituents are added to explore structure-activity relationships (SAR) and optimize inhibitory activity and selectivity. researchgate.net This demonstrates how the indane-amine scaffold serves as a valuable reagent for generating new potential therapeutic agents.

    Development of Novel Materials and Catalysts Utilizing Indane Scaffolds

    The indane scaffold is not only relevant in medicinal chemistry but also in the development of novel materials and catalysts. researchgate.net The pursuit of sustainable organic synthesis drives the creation of new catalysts that are efficient, selective, and reusable. researchgate.net These catalysts often feature bio-inspired frameworks or earth-abundant metals. researchgate.net While general in scope, this research ethos can be applied to indane-based structures. The rigid conformation of the indane backbone can be exploited to create well-defined ligand environments for metal catalysts, potentially enhancing their activity and selectivity in chemical transformations. nih.gov

    In materials science, there is a continuous effort to develop new material systems and coatings with unique functional properties for applications in extreme conditions. mdpi.commdpi.com Green chemistry principles are increasingly incorporated, utilizing methods that allow for fine control over the material's composition and structure. mdpi.commdpi.com The indane structure can be incorporated into larger molecular architectures, such as polymers or functionally graded materials, to impart specific mechanical or thermal properties. mdpi.com For example, research into tissue engineering has explored various scaffolds for drug delivery and tissue regeneration. nih.gov While not specifically mentioning this compound, the general principle of using well-defined organic scaffolds to build functional materials is a core concept in the field. nih.gov The indane scaffold, with its defined stereochemistry, is a promising candidate for incorporation into such advanced materials.

    Forensic Toxicology Research Methodologies for Aminoindanes

    Aminoindanes, including this compound and its derivatives, have been identified as psychoactive substances, sometimes referred to as 'legal highs' or 'research chemicals'. nih.gov This has necessitated the development of robust analytical methods in forensic toxicology for their detection and quantification in biological samples.

    Modern forensic toxicology relies heavily on advanced instrumental methods to identify and measure a wide range of substances in complex matrices like blood and tissue. nih.gov The primary techniques employed are based on chromatography coupled with mass spectrometry. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. researcher.life

    The general workflow for analyzing a substance like this compound in a forensic context would involve:

    Sample Preparation: Extraction of the analyte from the biological matrix (e.g., blood, urine) using techniques like a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. researcher.life

    Chromatographic Separation: The extract is injected into a liquid chromatograph, which separates the target compound from other endogenous and exogenous substances.

    Mass Spectrometric Detection: The separated compound is ionized and enters a mass spectrometer. In a tandem MS system, a specific precursor ion corresponding to the mass of the target analyte is selected. This ion is then fragmented, and the resulting product ions are detected. nih.gov This process (precursor-to-product ion transition) is highly specific and allows for confident identification and quantification, even at very low concentrations. nih.gov

    The development of these analytical methodologies is crucial for law enforcement, public health, and understanding the pharmacokinetics and potential toxicity of new psychoactive substances. nih.govresearcher.life

    Table 2: Forensic Analysis Workflow for Aminoindanes

    Analysis Step Technique/Method Purpose Key Metrics
    Extraction QuEChERS, Liquid-Liquid Extraction Isolate analyte from biological matrix Recovery Rate
    Separation Liquid Chromatography (LC) Separate analyte from interferences Retention Time
    Identification Tandem Mass Spectrometry (MS/MS) Confirm structure based on mass Precursor/Product Ions
    Quantification Tandem Mass Spectrometry (MS/MS) Measure the amount of analyte present Limit of Detection (LOD), Limit of Quantification (LOQ) nih.gov

    Future Perspectives and Unexplored Research Avenues

    Deeper Mechanistic Insights into Biological Actions

    While initial studies have outlined the primary pharmacological profile of N-methyl-2,3-dihydro-1H-inden-2-amine, a more profound understanding of its molecular interactions is required. The compound is known to act as a highly selective norepinephrine (B1679862) reuptake inhibitor and releasing agent. wikipedia.org Unlike other analogues, it does not significantly affect serotonin (B10506) or dopamine (B1211576) release, even at high concentrations. wikipedia.org

    Future research should focus on the downstream signaling cascades initiated by its binding to various receptors. NM2AI shows affinity for the TAAR1 receptor, alpha-2A adrenergic receptors, and serotonin 5-HT1A and 5-HT2A receptors. wikipedia.org Elucidating how these interactions modulate neural circuitry could reveal the underpinnings of its specific physiological and behavioral effects. Furthermore, exploring its effects on mitochondrial membrane potential and other presynaptic components like monoamine oxidase could provide a more complete picture of its cellular impact. biosynth.comnih.gov

    Table 1: Receptor Binding and Functional Activity of this compound

    Receptor/TransporterBinding Affinity (Ki) µMFunctional Potency (IC50/EC50) µMActivity Type
    Norepinephrine Transporter (NET)-2.4 (IC50)Reuptake Inhibitor
    Trace Amine-Associated Receptor 1 (TAAR1)-3.3 (EC50)Agonist
    Alpha-2A Adrenergic Receptor0.49-Agonist
    5-HT1A Receptor3.6-Binding Agent
    5-HT2A Receptor5.4-Binding Agent

    Data sourced from Luethi et al. (2018) as cited in Wikipedia. wikipedia.org

    Identification of Novel Therapeutic Targets and Indications

    The unique pharmacological profile of this compound as a selective norepinephrine releasing agent suggests potential therapeutic applications that remain largely unexplored. wikipedia.org Historically, aminoindanes were investigated for different medical uses, including as bronchodilators and anti-Parkinsonian agents, indicating a breadth of physiological activity. nih.govunodc.orgresearchgate.net

    Future research could systematically investigate its potential in conditions where norepinephrine signaling is dysregulated. This includes exploring its efficacy in treating attention-deficit/hyperactivity disorder (ADHD) or certain mood disorders. smolecule.com The compound's structural similarity to amphetamine, but with a distinct and more selective mechanism, makes it a candidate for developing therapies with potentially different efficacy and side-effect profiles. wikipedia.orgnih.gov Furthermore, given that some related aminoindanes have been considered as potential tools to facilitate psychotherapy, exploring this avenue for NM2AI could be a fruitful area of research. researchgate.net

    Development of Next-Generation Aminoindane Analogues with Improved Profiles

    The 2-aminoindane scaffold is a versatile template for chemical modification. unodc.org this compound is itself an N-alkylated derivative of 2-aminoindane (2-AI), a modification that alters its pharmacological properties. unodc.org A key goal for future research is to leverage structure-activity relationships (SAR) to design next-generation analogues with more refined and desirable profiles.

    Research has shown that substitutions on the aromatic ring of the 2-AI structure tend to increase potency at the serotonin transporter (SERT) while decreasing it at norepinephrine (NET) and dopamine (DAT) transporters. nih.gov Conversely, the parent compound 2-AI and its N-methyl derivative NM2AI are catecholamine-selective. wikipedia.orgnih.gov This knowledge can be used strategically. For instance, to develop compounds with higher selectivity for norepinephrine, medicinal chemists could explore a wider range of N-alkyl substitutions while keeping the indane ring unsubstituted. To create compounds with mixed serotonin-norepinephrine activity, various ring substitutions could be combined with N-alkylation. This systematic approach could lead to the discovery of novel compounds for a range of neurological and psychiatric applications. mdpi.com

    Table 2: Comparative Transporter Interaction of Aminoindane Analogues

    CompoundPrimary Transporter InteractionSelectivity Profile
    2-Aminoindane (2-AI)NET and DAT ReleaserCatecholamine-selective (SERT EC50 >10,000 nM) nih.gov
    This compound (NM2AI)NET Releaser/Reuptake InhibitorHighly selective for NET over DAT and SERT wikipedia.org
    5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI)SERT and NET ReleaserModerately selective for SERT/NET over DAT nih.gov
    5-Methoxy-2-aminoindane (MEAI)SERT ReleaserSelective for SERT over NET and DAT researchgate.net
    5-iodo-2-aminoindane (B145790) (5-IAI)SERT and NET ReleaserPreferentially inhibits SERT and NET researchgate.net

    This table synthesizes data from multiple sources to illustrate structure-activity relationships. wikipedia.orgnih.govresearchgate.netresearchgate.net

    Advanced Analytical Techniques for Trace Analysis

    The proliferation of structurally similar aminoindane analogues presents a significant challenge for forensic and research laboratories, requiring advanced analytical techniques for accurate identification and quantification. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a common method, but isomers and analogues can have very similar mass spectra and retention times, complicating differentiation. researchgate.netnih.gov

    A key area for future development is the refinement of derivatization methods. researchgate.net Derivatization involves chemically modifying the target analyte to improve its chromatographic properties. nih.gov For aminoindanes, reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) have been shown to be effective. researchgate.netnih.gov These techniques successfully resolve isomers that are otherwise indistinguishable, reduce peak tailing, and increase signal abundance, allowing for more sensitive and selective trace analysis. researchgate.netresearchgate.netnih.gov Further research could focus on developing new derivatizing agents or optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that may not require derivatization, providing faster and more direct analysis.

    Table 3: Derivatization Reagents for Advanced GC-MS Analysis of Aminoindanes

    Derivatization ReagentAbbreviationPurpose in Analysis
    N-methyl-bis(trifluoroacetamide)MBTFAEnhances chromatographic separation and provides unique fragment ions for mass spectral characterization. researchgate.netnih.gov
    Heptafluorobutyric anhydrideHFBAImproves resolution of structurally similar analogues and isomers. researchgate.netnih.gov
    Ethyl chloroformateECFReduces peak tailing and increases signal abundance for improved sensitivity. researchgate.netnih.gov

    Integration of Multi-Omics Data in Aminoindane Research

    The ultimate frontier in understanding the impact of this compound lies in the integration of multi-omics data. To date, research has largely focused on classical pharmacological assays. A systems biology approach, combining genomics, proteomics, and metabolomics, could provide unprecedented insight into the compound's total biological effect. nih.govmdpi.com

    Such an approach could help achieve several key objectives: nih.gov

    Genomics: Could identify genetic polymorphisms (e.g., in norepinephrine transporters or metabolic enzymes) that influence an individual's response to the compound.

    Proteomics: Could quantify changes in the expression of key proteins and receptors in neural pathways following exposure, revealing the full extent of cellular adaptation. mdpi.com

    Metabolomics: Could map the downstream metabolic shifts caused by the compound, identifying which biochemical pathways are most affected by its norepinephrine-releasing action. patsnap.com

    Integrating these datasets would allow researchers to build comprehensive network models of the drug's action, moving from a single target to a systems-level understanding. nih.govnih.gov This holistic view is essential for predicting therapeutic effects, identifying novel biomarkers of exposure or effect, and fully characterizing the molecular mechanisms of this and other aminoindane compounds. mdpi.com

    Q & A

    Q. How can the synthesis of N-methyl-2,3-dihydro-1H-inden-2-amine be optimized for academic research?

    Methodological Answer: The synthesis typically involves reductive amination of 2-indanone with methylamine under catalytic hydrogenation. Evidence from analogous compounds (e.g., N-phenyl derivatives) suggests optimizing reaction parameters such as:

    • Catalyst selection : Use palladium on carbon (Pd/C) or Raney nickel for higher yields (up to 87% reported for similar indane derivatives) .
    • Solvent systems : Polar aprotic solvents (e.g., tetrahydrofuran) improve amine donor reactivity .
    • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients ensures purity (>95%) .

    Q. What analytical techniques are recommended for structural characterization of this compound?

    Methodological Answer: A multi-technique approach is critical:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the methylamine substituent and indane backbone. Key signals include δ ~3.1 ppm (N–CH3_3) and δ ~2.8 ppm (indane CH2_2) .
    • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement), particularly for enantiomeric purity assessment .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 148.1121 (C10_{10}H13_{13}N) .

    Q. How can researchers study the metabolic pathways of this compound?

    Methodological Answer: Use in vitro and in vivo models:

    • In vitro : Incubate with pooled human liver microsomes (pHLM) and S9 fractions to identify phase I metabolites (e.g., hydroxylamines) and phase II conjugates (e.g., acetylated derivatives) .
    • In vivo : Administer orally to rats and collect urine for LC-HRMS analysis. Key metabolites include β-hydroxylated and sulfated derivatives .
    • Enzyme Screening : Test human recombinant N-acetyltransferase (NAT2) isoforms to assess polymorphic acetylation .

    Q. How can conflicting data on in vitro vs. in vivo metabolic profiles be resolved?

    Methodological Answer: Discrepancies often arise due to enzyme compartmentalization. To address this:

    Combine Models : Use both pHLM (phase I focus) and S9 fractions (phase II activity) to simulate hepatic metabolism .

    Cross-Species Validation : Compare rat in vivo data with human hepatocyte incubations to identify species-specific pathways.

    Isotope Labeling : Track metabolite formation kinetics using 13^{13}C-labeled substrates to distinguish artifacts from true metabolites .

    Q. What strategies are effective for resolving enantiomers of this compound?

    Methodological Answer:

    • Chiral Chromatography : Use amylose- or cellulose-based chiral columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases. Resolution factors (Rs_s) >1.5 can be achieved .
    • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during reductive amination to control enantiomeric excess (ee >98%) .
    • Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

    Q. How can researchers address regulatory challenges in handling this compound?

    Methodological Answer:

    • Legal Compliance : Adhere to controlled substance regulations (e.g., Ireland’s Misuse of Drugs Act 2021, which classifies structurally similar amines as controlled) .
    • Safety Protocols : Follow hazard guidelines for indane derivatives: use fume hoods, PPE, and biohazard waste disposal .
    • Documentation : Maintain detailed logs of synthesis, storage, and disposal to comply with institutional review boards .

    Q. What advanced techniques are recommended for detecting trace metabolites in complex matrices?

    Methodological Answer:

    • Ion Mobility Spectrometry (IMS) : Couple with HRMS to separate isobaric metabolites (e.g., hydroxylated vs. sulfated forms) .
    • Data-Independent Acquisition (DIA) : Use MSE or SWATH modes for untargeted metabolite profiling in urine or plasma .
    • Stable Isotope Dilution : Quantify low-abundance metabolites using deuterated internal standards (e.g., d3_3-N-methyl-2-AI) .

    Q. How can computational modeling aid in predicting the pharmacological activity of this compound?

    Methodological Answer:

    • Docking Studies : Use AutoDock Vina to simulate binding to serotonin/dopamine transporters. Focus on indane ring interactions with hydrophobic pockets .
    • QSAR Models : Coramine substituent effects (e.g., methyl vs. ethyl groups) on receptor affinity using MOE or Schrödinger suites .
    • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-methyl-2,3-dihydro-1H-inden-2-amine
    Reactant of Route 2
    Reactant of Route 2
    N-methyl-2,3-dihydro-1H-inden-2-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.